An In-Depth Technical Guide to the Physical and Chemical Properties of DL-DMPC
An In-Depth Technical Guide to the Physical and Chemical Properties of DL-DMPC
This guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dimyristoyl-rac-glycero-3-phosphocholine (DL-DMPC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of DL-DMPC, offering both theoretical insights and practical, field-proven methodologies for its characterization and application.
Introduction: The Significance of DL-DMPC in Scientific Research
DL-DMPC is a synthetic phospholipid that holds a pivotal role in membrane biophysics and drug delivery systems.[1] Its structure, comprising a racemic glycerol backbone, two myristoyl fatty acid chains, and a phosphocholine head group, imparts amphiphilic properties that are crucial for the self-assembly of lipid bilayers in aqueous environments.[2] This ability to form stable liposomes and other lipid-based nanostructures makes DL-DMPC an invaluable tool for encapsulating and delivering both hydrophilic and lipophilic therapeutic agents.[3] The well-defined and reproducible physicochemical properties of DL-DMPC, particularly its phase transition behavior at a physiologically relevant temperature, allow for the rational design of drug carriers with controlled release mechanisms.[4] Understanding these core properties is paramount for harnessing the full potential of DL-DMPC in advanced pharmaceutical formulations and biophysical studies.
Core Physicochemical Properties of DL-DMPC
The utility of DL-DMPC in various scientific applications is a direct consequence of its distinct molecular structure and resultant physicochemical characteristics.
Molecular Structure and Identity
DL-DMPC is a phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[4] The "DL" designation indicates a racemic mixture of the D- and L-isomers at the C2 position of the glycerol backbone. The molecule consists of a hydrophilic phosphocholine head group and two hydrophobic myristoyl (14-carbon saturated) fatty acid chains.
Molecular Structure of DL-DMPC
Caption: A diagram illustrating the hydrophilic and hydrophobic components of the DL-DMPC molecule.
Quantitative Physicochemical Data
A summary of the key quantitative properties of DL-DMPC is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₇₂NO₈P | [5] |
| Molecular Weight | 677.93 g/mol | [6] |
| Physical Form | Powder | [5] |
| Main Phase Transition Temperature (Tm) | ~24 °C | [7] |
| Pre-transition Temperature (Tp) | ~14.6 °C | [7] |
Solubility Profile
The solubility of DL-DMPC is dictated by its amphiphilic nature. It is generally soluble in organic solvents and forms colloidal suspensions in aqueous solutions above its critical micelle concentration.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [8] |
| Methanol | Soluble in a chloroform/methanol mixture (e.g., 2:1 v/v) | [8][9] |
| Ethanol | Soluble (approx. 25 mg/ml) | [10] |
| Dimethyl Sulfoxide (DMSO) | Used as a solvent for poorly soluble drugs in liposome preparations | [3][11] |
| Ethyl Acetate | Low solubility | [8] |
| Water | Forms micelles and vesicles, poor monomeric solubility | [8] |
Note: The solubility in organic solvents is often utilized in the initial steps of liposome preparation to ensure a homogenous mixture of lipids.
Phase Behavior and Transitions
DL-DMPC exhibits a well-defined thermotropic phase behavior, transitioning from a more ordered gel phase (Lβ') to a more fluid liquid crystalline phase (Lα) at its main phase transition temperature (Tm) of approximately 24°C.[7] This transition is a critical parameter in the design of thermosensitive liposomes for triggered drug release. Below the main transition, DMPC can also exhibit a pre-transition (Tp) at around 14.6°C, where the planar gel phase transforms into a rippled gel phase (Pβ').[7][12]
Phase Transition of DMPC Bilayer
Caption: Schematic of the temperature-dependent phase transitions of a DL-DMPC bilayer.
Experimental Protocols for Characterization
To ensure the quality and performance of DL-DMPC-based formulations, rigorous characterization is essential. The following section provides detailed, step-by-step methodologies for key analytical techniques.
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It is the gold standard for determining the phase transition temperatures of lipids by detecting the endothermic heat flow associated with the gel-to-liquid crystalline transition.[1]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a suspension of DL-DMPC liposomes (e.g., multilamellar vesicles, MLVs) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The lipid concentration should be optimized for the instrument, typically in the range of 1-5 mg/mL.
-
Instrument Calibration: Calibrate the DSC instrument using appropriate standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Sample Loading: Accurately weigh and hermetically seal the liposome suspension in an aluminum DSC pan. An equal volume of the buffer is sealed in a reference pan.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected pre-transition temperature (e.g., 5°C).
-
Ramp the temperature at a controlled rate (e.g., 1-2°C/min) to a temperature above the main transition (e.g., 40°C).
-
Hold at the upper temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan, which is often used for data analysis to ensure a consistent thermal history.[3]
-
-
Data Analysis: The resulting thermogram will show peaks corresponding to the pre-transition (Tp) and the main transition (Tm). The peak maximum of the endotherm is taken as the transition temperature.
Liposome Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
Rationale: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension.[13] This information is used to determine the hydrodynamic diameter of the liposomes. Zeta potential, a measure of the surface charge, is determined by applying an electric field and measuring the direction and velocity of particle movement (electrophoretic light scattering). These parameters are critical for predicting the in vivo fate and stability of liposomal formulations.
Step-by-Step Protocol:
-
Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS analysis to avoid multiple scattering effects.
-
Instrument Setup:
-
Set the measurement temperature, typically 25°C.
-
Select the appropriate scattering angle (e.g., 173° for backscatter detection).
-
Input the viscosity and refractive index of the dispersant (buffer).
-
-
Size Measurement:
-
Equilibrate the sample in the instrument for a few minutes.
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the intensity-weighted size distribution, from which the Z-average diameter and polydispersity index (PDI) are calculated.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Apply the electric field and measure the electrophoretic mobility.
-
The instrument software will calculate the zeta potential using the Henry equation.
-
Liposome Preparation by the Thin-Film Hydration Method
Rationale: The thin-film hydration method is a robust and widely used technique for preparing liposomes.[6][14] It involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).[15]
Step-by-Step Protocol:
-
Lipid Dissolution: Dissolve DL-DMPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent or solvent mixture (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[9][10]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual organic solvent.[10]
-
Hydration:
-
Add the aqueous buffer (which may contain a hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the Tm of DL-DMPC (~24°C) to ensure the lipids are in the fluid phase, which facilitates hydration.[15]
-
Agitate the flask (e.g., by gentle swirling or vortexing) to hydrate the lipid film. This will cause the lipids to swell and form MLVs.[15]
-
-
Downsizing (Optional but Recommended): To produce smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Forcing the MLV suspension through polycarbonate membranes with defined pore sizes.[3]
-
Liposome Formation by Thin-Film Hydration
Caption: A workflow diagram of the thin-film hydration technique for preparing liposomes.
Determination of Critical Micelle Concentration (CMC)
Rationale: The CMC is the concentration of a surfactant above which micelles spontaneously form.[16] While DL-DMPC primarily forms bilayers and vesicles, understanding its aggregation behavior is important. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method to determine the CMC.[17][18] The probe's fluorescence properties change upon partitioning into the hydrophobic core of the micelles.
Step-by-Step Protocol:
-
Stock Solutions: Prepare a stock solution of DL-DMPC in the desired aqueous buffer and a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of DL-DMPC solutions with varying concentrations, bracketing the expected CMC. Add a small aliquot of the pyrene stock solution to each sample, ensuring the final pyrene concentration is low enough to avoid excimer formation.
-
Fluorescence Measurement:
-
Excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm).
-
Record the emission spectra.
-
-
Data Analysis:
-
Determine the ratio of the fluorescence intensities of the first and third vibrational peaks (I₁/I₃) of the pyrene emission spectrum.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DL-DMPC concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I₁/I₃ ratio is observed as pyrene moves into the nonpolar micellar environment.
-
Applications in Drug Development and Research
The unique physicochemical properties of DL-DMPC make it a versatile tool in several areas of research and development.
-
Drug Delivery: DL-DMPC is widely used in the formulation of liposomal drug delivery systems.[1] Its biocompatibility and ability to encapsulate a wide range of drugs are key advantages. The phase transition temperature of ~24°C allows for the development of thermosensitive liposomes that can be engineered to release their payload at slightly elevated temperatures, such as those found in tumor microenvironments.
-
Model Membranes: DL-DMPC bilayers serve as excellent model systems for studying the structure and function of biological membranes.[2] Their well-characterized phase behavior allows researchers to investigate the influence of membrane fluidity on the activity of membrane-associated proteins and the partitioning of drugs and other molecules into the lipid bilayer.
-
Biophysical Studies: The defined properties of DL-DMPC make it a suitable component for studying lipid-protein interactions, membrane fusion, and the mechanical properties of lipid bilayers.
Conclusion
DL-DMPC is a phospholipid with a well-defined and highly characterized set of physical and chemical properties. Its amphiphilicity, distinct phase transition behavior, and ability to form stable lipid bilayers make it an indispensable tool in the fields of drug delivery, membrane biophysics, and nanotechnology. A thorough understanding and precise characterization of its properties, using the methodologies outlined in this guide, are crucial for the successful design and implementation of DL-DMPC-based systems in scientific research and pharmaceutical development.
References
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies. Retrieved from [Link]
- Choi, Y. J., Kim, Y. J., Kim, H. S., Park, J. H., Kim, I. H., & Lee, J. Y. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Journal of the Science of Food and Agriculture.
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HORIBA. (n.d.). Applications Note: Determination of Critical Micelle Concentration (CMC) of Triton X-100. HORIBA Scientific. Retrieved from [Link]
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- Lairana, M. C., et al. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Molecules, 27(24), 8878.
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- Martins, S., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions.
- Lea, E. J. A., & Configurations, M. (2021). Determination of Critical Micelle Concentration from the Diffusion-Driven Dilution of Micellar Aqueous Mixtures. The Journal of Physical Chemistry B, 125(10), 2685–2693.
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Smart Drugs. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe. Retrieved from [Link]
- Berg, J. C. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube.
- BioTek Instruments. (2013, March 11). Rapid Critical Micelle Concentration (CMC)
- Szoka, F. C., & Papahadjopoulos, D. (1996). U.S. Patent No. 5,549,910. Washington, DC: U.S.
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- Vashchenko, O. V., et al. (2018). Interactions of fenspiride and azithromycin loaded liposomes with model lipid membranes.
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